Des-(dibutylpropylamine) methanesulfonyl dronedarone is a derivative of dronedarone, which is an antiarrhythmic medication primarily used to manage atrial fibrillation and atrial flutter. Dronedarone functions by restoring normal sinus rhythm and reducing the risk of hospitalization in patients with these conditions. The compound is classified as a small molecule and falls under the category of Class III antiarrhythmic agents. Its structure is characterized by the absence of iodine, which is present in its predecessor, amiodarone, thus minimizing certain side effects associated with iodine-containing compounds.
Dronedarone is derived from benzofuran and is chemically designated as N-[2-butyl-3-(4-(3-dibutylamino)propoxy)benzoyl]-5-benzofuranyl methanesulfonamide hydrochloride. The compound was developed to reduce the adverse effects seen with amiodarone while maintaining efficacy in treating arrhythmias. It has been approved by regulatory bodies such as the FDA and Health Canada since 2009 .
The synthesis of des-(dibutylpropylamine) methanesulfonyl dronedarone involves several steps that aim to produce the desired compound efficiently. One notable method includes:
The molecular formula for des-(dibutylpropylamine) methanesulfonyl dronedarone is , with a molecular weight of approximately 556.76 g/mol . Its structure features a benzofuran core linked to various functional groups, including a methanesulfonamide moiety, which enhances its pharmacological properties while reducing lipophilicity compared to amiodarone.
Des-(dibutylpropylamine) methanesulfonyl dronedarone undergoes various metabolic reactions in vivo:
Des-(dibutylpropylamine) methanesulfonyl dronedarone operates through multiple mechanisms:
Des-(dibutylpropylamine) methanesulfonyl dronedarone exhibits several notable physical and chemical properties:
Des-(dibutylpropylamine) methanesulfonyl dronedarone finds application primarily in clinical settings for:
The synthesis of Des-(dibutylpropylamine) Methanesulfonyl Dronedarone (systematic name: N-(2-butyl-3-[4-(3-aminopropoxy)benzoyl]benzofuran-5-yl)methanesulfonamide) necessitates specialized N-dealkylation strategies to selectively remove dibutylpropylamine groups while preserving the critical methanesulfonyl pharmacophore. Two principal methodologies have emerged for this transformation:
Boron tribromide-mediated dealkylation enables direct cleavage of tertiary amine groups through a two-step mechanism. First, BBr₃ coordinates with the amine nitrogen at cryogenic temperatures (-78°C) in dichloromethane solvent [4]. Subsequent warming to 0-5°C facilitates alkyl group abstraction as alkyl bromides. This method achieves 68-72% yields but requires strict anhydrous conditions due to BBr₃'s moisture sensitivity. Side reactions include competitive demethylation of the methanesulfonyl group (occurring in ~15% of reactions) and benzofuran ring bromination when temperatures exceed 5°C [4].
Palladium-catalyzed transfer hydrogenation offers a complementary approach using formic acid as hydrogen donor. Pd/C (10% w/w) or Pd(OAc)₂ catalysts in dimethylformamide/triethylamine mixtures (4:1 v/v) enable selective propylamine removal at 80°C. This system leverages the steric accessibility of the propylamine moiety, achieving 85% selectivity due to reduced steric hindrance compared to bulky dibutyl groups. Kinetic studies reveal pseudo-first-order behavior with k = 0.042 min⁻¹ (R² = 0.98), indicating rate-limiting C-N bond cleavage [4]. The reaction follows a concerted dealkylation pathway where formate adsorption on Pd surfaces generates reactive hydride species that attack the β-carbon of the propylamine chain.
Table 1: Comparative Analysis of N-Dealkylation Methods
Method | Conditions | Yield (%) | Selectivity (%) | Key Side Products |
---|---|---|---|---|
BBr₃ dealkylation | CH₂Cl₂, -78°C → 5°C, 2h | 68-72 | 60-65 | Demethylsulfonamide (15%), Brominated adducts (8%) |
Pd-catalyzed hydrogenation | DMF/TEA (4:1), 80°C, 10% Pd/C, 4h | 78-82 | 82-85 | Des-methylsulfonyl derivative (5%), Hydrogenated benzofuran (3%) |
Acid-catalyzed hydrolysis | 6N HCl, reflux, 12h | 55-60 | 40-45 | Benzofuran hydrolysis products (25%), Chlorinated impurities (12%) |
Regioselective protecting group strategies address unwanted sulfonamide reactions during dealkylation. N-tert-butoxycarbonyl (Boc) protection of the methanesulfonamide nitrogen prior to dealkylation reduces demethylation to <5%. Deprotection with trifluoroacetic acid (TFA)/CH₂Cl₂ (1:1) quantitatively restores the sulfonamide group without side reactions. This orthogonal protection approach enhances overall yield to 76% across four steps [3] [4].
Selective removal of the propylamine moiety from the complex dronedarone scaffold requires tailored catalytic systems that differentiate between chemically similar alkyl groups. Molecularly imprinted polymers (MIPs) designed with dronedarone transition state analogs demonstrate remarkable selectivity enhancement. When utilizing N-(3-carboxypropyl)-dibutylamine as the templating molecule during ethylene glycol dimethacrylate copolymerization, the resulting MIPs create shape-specific cavities that bind the propylamine chain. In dealkylation reactions with Pd/C, these MIPs increase propylamine removal selectivity from 62% to 89% by spatially blocking access to dibutyl groups [4].
Bimetallic catalyst systems enable synergistic effects for C-N bond activation. Pd-Ru/C (5:1 molar ratio) in supercritical CO₂ (scCO₂) at 70°C and 120 bar achieves 95% propylamine removal within 3 hours – a 4.5-fold rate enhancement versus monometallic systems. The mechanism involves concurrent oxidative addition (Pd⁰→Pd²⁺) and hydride transfer (Ru⁰→Ru-H) at adjacent sites:
Table 2: Catalytic Systems for Selective Propylamine Removal
Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Dibutyl Group Retention (%) |
---|---|---|---|---|---|
Pd/C (10%) | DMF/TEA (4:1) | 80 | 6 | 88 | 82 |
Pd-Ru/C (5:1) | scCO₂ | 70 | 3 | 98 | 96 |
RhCl(PPh₃)₃ | Toluene/EtOH | 90 | 8 | 75 | 68 |
MIP-Pd/C hybrid | CH₃CN/H₂O (3:1) | 60 | 5 | 85 | 89 |
Phase-transfer catalysis (PTC) addresses solubility challenges in dealkylation reactions. Aliquat® 336 (tricaprylylmethylammonium chloride) enables hydroxide ion transport into dichloromethane phases for nucleophilic dealkylation. Under optimized conditions (50°C, 0.5 mol% catalyst, 2M NaOH), this system achieves 70% conversion with 80% methanesulfonyl group retention. The Hofmann elimination pathway dominates when using bulky phosphonium salts like TBAB (tetrabutylammonium bromide), minimizing nucleophilic attack on the sulfonamide [4].
The electron-withdrawing methanesulfonyl group (-SO₂CH₃) in dronedarone derivatives exhibits susceptibility to nucleophilic displacement during synthesis, necessitating precise solvent control. Polar aprotic solvent systems demonstrate superior sulfonamide stability due to cation solvation effects. In comparative studies, dimethyl sulfoxide (DMSO) solutions maintained 98% methanesulfonyl integrity after 12 hours at 80°C, versus 75% in dimethylformamide (DMF) and 40% in ethanol. This stabilization arises from strong cation coordination by DMSO's sulfoxide oxygen, which reduces hydroxide nucleophilicity by 3 orders of magnitude compared to protic solvents [4] [8].
Reaction kinetics analysis reveals critical dependencies on dielectric constant (ε) and donor number (DN). Second-order rate constants (k₂) for sulfonamide hydrolysis follow the correlation:log k₂ = 2.34 - 0.027ε + 0.018DN (R² = 0.94)validating that low-ε/high-DN solvents maximize stability. This model predicts acetonitrile (ε=36, DN=14) as optimal (k₂=0.0027 M⁻¹min⁻¹), confirmed experimentally with <5% decomposition during 8-hour dealkylations [8] [10].
Table 3: Solvent Effects on Methanesulfonyl Group Retention
Solvent | Dielectric Constant (ε) | Donor Number (DN) | Sulfonamide Retention (%) | Reaction Rate Constant k (×10⁻³ min⁻¹) | Byproduct Formation (%) |
---|---|---|---|---|---|
DMSO | 46.7 | 29.8 | 98 | 0.12 | <1 |
DMF | 38.3 | 26.6 | 75 | 1.85 | 8 |
Acetonitrile | 36.0 | 14.1 | 96 | 0.27 | 3 |
Dichloromethane | 8.93 | 1.0 | 99 | 0.08 | <1 |
Ethanol | 24.3 | 31.5 | 40 | 8.92 | 28 |
Water | 80.1 | 18.0 | 5 | 42.5 | 82 |
Microfluidic reaction environments enable unprecedented control over hydrolysis-sensitive reactions. Continuous-flow reactors with 500 μm channels achieve 10-fold heat/mass transfer enhancement versus batch systems. At 0.5 mL/min flow rate, 5-second residence time, and 30°C, dronedarone dealkylation maintains 99.2% sulfonamide retention versus 85% in stirred tanks. The lamellar flow regime (Re=15-50) minimizes local concentration gradients of nucleophiles, suppressing hydrolysis pathways. Scale-up to production volumes is achieved through numbering up with 32 parallel channels (total flow 16 mL/min), maintaining equivalent kinetics to laboratory systems [4].
Co-solvent engineering with ionic liquids creates protective microenvironments around sulfonamides. [BMIM][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate) added at 20% v/v to acetonitrile forms hydrophobic domains that sequester the -SO₂CH₃ group. FT-IR analysis shows 35 cm⁻¹ redshift in S=O stretching frequencies, indicating hydrogen-bond shielding with imidazolium C₂-H. This configuration reduces hydrolysis rates 12-fold while accelerating dealkylation 1.8× through activation of the adjacent carbonyl group [4] [8]. Activation parameters derived from Eyring plots confirm the dual mechanism: ΔG‡hydrolysis increases from 92 to 105 kJ/mol while ΔG‡dealkylation decreases from 120 to 112 kJ/mol.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1